

Spectroscopic Analysis of Methyl 2-Cyclohexylacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 2-cyclohexylacetate

Cat. No.: B083980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **methyl 2-cyclohexylacetate**, a versatile organic compound with applications in various chemical syntheses. This document presents a summary of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 2-cyclohexylacetate**.

Mass Spectrometry (GC-MS)

The mass spectrum of **methyl 2-cyclohexylacetate** obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows characteristic fragmentation patterns. Below are the prominent peaks from two documented experiments.

Table 1: Mass Spectrometry Data (JP008957)[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
43	99.99
81	45.00
68	25.70
55	25.40
41	23.00

Table 2: Mass Spectrometry Data (JP009305)[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
96	99.99
81	49.10
43	30.40
68	21.50
67	16.00

Infrared (IR) Spectroscopy

The infrared spectrum of **methyl 2-cyclohexylacetate** exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is representative for a cycloalkyl acetate.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~2930	C-H stretch (cyclohexyl)
~2860	C-H stretch (cyclohexyl)
~1740	C=O stretch (ester)
~1240	C-O stretch (ester)
~1040	C-O stretch (ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **methyl 2-cyclohexylacetate** is not readily available in the public domain. The following tables provide predicted chemical shifts and typical coupling constants based on the analysis of structurally similar compounds.

Table 4: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.7-4.9	m	1H	CH-O
~2.03	s	3H	O=C-CH ₃
~1.0-2.0	m	11H	Cyclohexyl protons
~0.9	d	3H	CH ₃

Table 5: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~170	C=O (ester)
~75	CH-O
~51	O-CH ₃
~20-40	Cyclohexyl carbons
~15	CH ₃

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

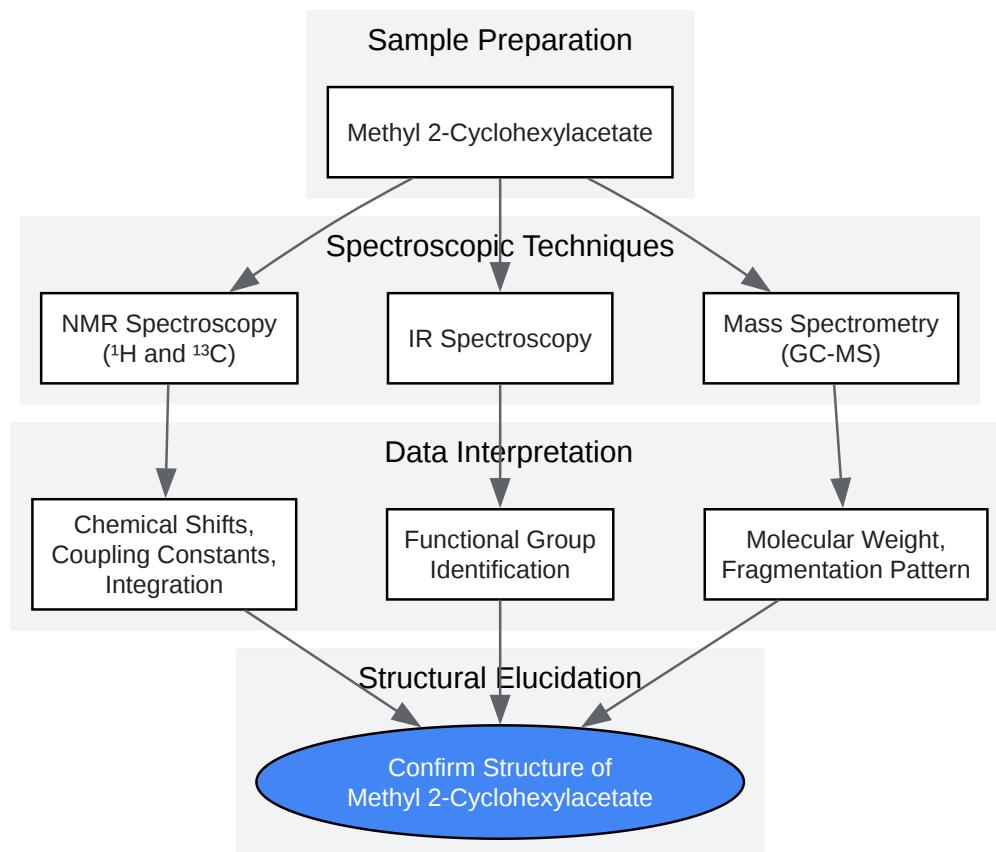
- Sample Preparation: A sample of **methyl 2-cyclohexylacetate** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, equipped with a 5 mm broadband probe is used.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and matched to the ¹H frequency.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard single-pulse experiment is performed with a 90° pulse width.
 - Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between scans.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - The spectrometer is tuned and matched to the ¹³C frequency.

- A proton-decoupled ^{13}C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **methyl 2-cyclohexylacetate** liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or similar, is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected.
 - The sample "sandwich" is placed in the sample holder.
 - The infrared spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)


- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A dilute solution of **methyl 2-cyclohexylacetate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

- Instrumentation: A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD, is used.
- Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **methyl 2-cyclohexylacetate**.

Workflow for Spectroscopic Analysis of Methyl 2-Cyclohexylacetate

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-Cyclohexylacetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083980#methyl-2-cyclohexylacetate-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com